molecular formula C38H76O4S2Sn B13752146 Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate CAS No. 50788-67-5

Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate

Cat. No.: B13752146
CAS No.: 50788-67-5
M. Wt: 779.9 g/mol
InChI Key: DLSNCIMATOOTPT-UHFFFAOYSA-L
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Description

Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is a chemical compound with the molecular formula C38H76O4S2Sn. It is also known by its synonym, dioctyltinbis(isooctyl .beta.-mercaptopropionate). This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) atoms and ester groups. It is primarily used in various industrial applications due to its stabilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate typically involves the reaction of dioctyltin oxide with isooctyl mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Dioctyltin oxide} + \text{Isooctyl mercaptopropionate} \rightarrow \text{Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate} ]

Industrial Production Methods

In an industrial setting, the production of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives.

Scientific Research Applications

Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to enhance the thermal stability of polymers.

    Biology: Investigated for its potential use in biological systems due to its unique coordination chemistry.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Widely used as a heat stabilizer in the production of polyvinyl chloride (PVC) and other plastics.

Mechanism of Action

The mechanism of action of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves its ability to stabilize polymers by interacting with the polymer chains and preventing degradation. The tin atom in the compound plays a crucial role in this stabilization process by forming strong bonds with the polymer chains, thereby enhancing their thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • Dioctyltin dilaurate
  • Dibutyltin dilaurate
  • Dioctyltin bis(2-ethylhexyl thioglycolate)

Uniqueness

Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is unique due to its specific structure, which includes both ester and sulfur groups coordinated with a tin atom. This unique structure imparts superior stabilizing properties compared to other similar compounds, making it highly effective in industrial applications.

Properties

CAS No.

50788-67-5

Molecular Formula

C38H76O4S2Sn

Molecular Weight

779.9 g/mol

IUPAC Name

6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

DLSNCIMATOOTPT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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